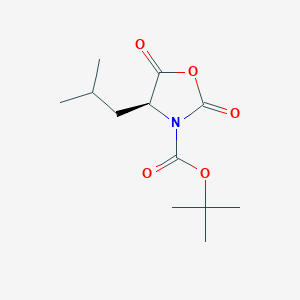
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione is a complex organic compound that features a tert-butyl group, an oxazolidine ring, and a carboxylate ester
Métodos De Preparación
The synthesis of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
(S)-3-(tert-Butoxycarbonyl)-4-isobutyl-2,5-oxazolidinedione can be compared with other similar compounds, such as:
Tert-butyl (4S)-4-(2-methylpropyl)-2-oxo-1,3-oxazolidine-3-carboxylate: This compound lacks one of the oxo groups, which can affect its reactivity and applications.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-thiazolidine-3-carboxylate: The presence of a sulfur atom in the ring can lead to different chemical properties and biological activities.
Tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-acetate: The acetate ester group can influence the compound’s solubility and reactivity.
Propiedades
Número CAS |
125814-33-7 |
|---|---|
Fórmula molecular |
C12H19NO5 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
tert-butyl (4S)-4-(2-methylpropyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-7(2)6-8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3/t8-/m0/s1 |
Clave InChI |
MUCAXGMWHPXEAW-QMMMGPOBSA-N |
SMILES |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES isomérico |
CC(C)C[C@H]1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CC1C(=O)OC(=O)N1C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















